Chloro(dimethylsulfide)gold(I)

Homogeneous gold catalysis π-Acid catalysis Cyclization reactions

Researchers synthesizing Au(I)-NHC, Au(I)-phosphine, or Au(I)-carbene complexes often face harsh transmetalation conditions or silver salt contamination. Me₂SAuCl eliminates both: the moderately labile SMe₂ ligand undergoes clean displacement by stronger σ-donors (phosphines, NHCs, CAACs) in CH₂Cl₂ or acetone at RT, without Ag salt activation. • Direct ligand exchange under mild conditions; air-handled for streamlined workflows • Validated for asymmetric C-C, C-O, C-N bond formations in moderate to high yields • Also suited for hydrothiocyanation catalysis (up to 94% yield) and Au nanoparticle synthesis (4.3-22 nm) • Available from research to bulk quantities with consistent lot-to-lot purity

Molecular Formula C2H6AuClS
Molecular Weight 294.55 g/mol
CAS No. 29892-37-3
Cat. No. B1661945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloro(dimethylsulfide)gold(I)
CAS29892-37-3
Molecular FormulaC2H6AuClS
Molecular Weight294.55 g/mol
Structural Identifiers
SMILESCSC.[Cl-].[Au+]
InChIInChI=1S/C2H6S.Au.ClH/c1-3-2;;/h1-2H3;;1H/q;+1;/p-1
InChIKeyYQALRAGCVWJXGB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloro(dimethylsulfide)gold(I) Properties and Procurement


Chloro(dimethylsulfide)gold(I) [CAS 29892-37-3], also known as (dimethylsulfide)gold(I) chloride with the linear formula (CH₃)₂SAuCl, is a gold(I) coordination complex characterized by a nearly linear two-coordinate geometry around the gold center with an Au–S bond distance of 2.271(2) Å [1]. It is a white to light yellow crystalline powder with a molecular weight of 294.55 g/mol and a melting point of 160 °C (with decomposition) [2]. The compound is commercially available at standard purities of ≥97.0% (argentometric titration) and higher grades up to 99.999% (5N) . Its primary value lies in serving as a readily air-handled, labile precursor for the synthesis of diverse gold(I)-phosphine, gold(I)-NHC, and gold(I)-carbene complexes .

Precursor typeModerately labile Au(I)-SMe₂ complex; ready for ligand exchange
Ligand exchangeClean displacement by phosphines, NHCs, CAACs without silver salt activation
HandlingAir-stable crystalline powder; store under inert gas (0–10°C)

Unique Reactivity of Chloro(dimethylsulfide)gold(I)


Gold(I) complexes bearing different ligands exhibit fundamentally different electronic and steric properties that directly govern their catalytic activity, selectivity, and stability. Chloro(dimethylsulfide)gold(I) occupies a unique position as a moderately labile, sulfur-coordinated precursor that enables clean ligand exchange with stronger σ-donors (phosphines, NHCs, CAACs) under mild conditions without requiring silver salt activation, whereas more stable phosphine analogs (e.g., chloro(triphenylphosphine)gold(I)) resist facile ligand substitution and less labile halide precursors require harsher transmetalation protocols [1]. The weakly coordinating dimethylsulfide ligand is sufficiently stabilizing for storage and handling in air, yet readily displaced—a balance that more strongly bound phosphine or NHC precursors do not offer . Furthermore, the electron-donating character of the dimethylsulfide ligand relative to phosphines and NHCs directly influences the π-acidity and Lewis acidity of the derived gold(I) catalysts, which has been quantitatively correlated with catalytic performance in cyclization and hydrofunctionalization reactions [2].

Phosphine-stabilized Au(I) (e.g., Ph₃PAuCl) may resist facile ligand substitution; harsher transmetalation often required.
NHC–AuCl precursors lack the same lability/air-stability balance, limiting one-step exchange without additional activation.
(tht)AuCl offers similar lability but different steric profile; Au–S bond strength can alter exchange kinetics.

Chloro(dimethylsulfide)gold(I) Comparative Performance Evidence


Catalytic Cyclization: Me2SAuCl vs Ph3PAuCl

In a direct head-to-head comparative study of model cyclization reactions for indole and benzofuran synthesis, chloro(dimethylsulfide)gold(I) [(Me₂S)AuCl] and chloro(triphenylphosphine)gold(I) [(Ph₃P)AuCl] were evaluated as catalyst precursors. The study found that the ionic character of gold complexes—and consequently their catalytic activity—varies substantially with the ligand, with phosphine-ligated complexes exhibiting distinct activity profiles compared to sulfide-ligated analogs [1].

π-Acid cyclization activity
Head-to-head
Ionic character and activity profiles differ substantially; anion order effect varies between Me₂SAuX and Ph₃PAuX.
Ligand-dependent catalytic behavior; not functionally interchangeable.
Indole/benzofuran model reactions; counterion dependence studied.
Homogeneous gold catalysis π-Acid catalysis Cyclization reactions

Gold-Catalyzed Hydrothiocyanation Yield

In a systematic optimization study of gold-catalyzed hydrothiocyanation of haloalkynes, chloro(dimethylsulfide)gold(I) (AuCl·SMe₂) was employed as the catalyst, achieving up to 94% yield of vinyl thiocyanates under optimized conditions using NH₄SCN as the thiocyanate source in acetic acid solvent [1].

C–S bond formation yield
Method context
Up to 94% yield with AuCl·SMe₂; PPh₃AuSCN gives distinct reactivity.
Supports C–S bond-forming application screening.
NH₄SCN, acetic acid solvent; haloalkyne scope evaluated.
Gold-catalyzed C–S bond formation Vinyl thiocyanate synthesis Hydrofunctionalization

Ligand Exchange for CAAC–Au(I) Complexes

Reaction of AuCl(SMe₂) with free cyclic (alkyl)(amino)carbenes (CAACs) a–e in THF at room temperature cleanly afforded the corresponding mono-CAAC gold(I) chloride complexes 1a–d in good isolated yields, with the reaction proceeding via facile displacement of the dimethylsulfide ligand [1]. The complexes were obtained as analytically pure microcrystalline materials without requiring silver salt activation.

CAAC complex synthesis
Reported
Clean, room‑temperature displacement of SMe₂; good yields of analytically pure CAAC–AuCl complexes.
Preferred precursor for CAAC–Au(I) catalyst assembly.
THF, overnight, no silver salt required.
Gold(I) carbene complexes Ligand exchange synthesis Organometallic precursor

Size-Controlled Gold Nanoparticle Synthesis

Thermolysis of AuCl(SMe₂) in the presence of alkylamines at 120 °C enables size-controlled synthesis of alkylamine-capped gold nanoparticles. The average nanoparticle diameters can be regulated in a range from 4.3 to 6.1 nm by applying primary alkylamines with alkyl chains of different lengths, while larger nanoparticles with diameters from 10 to 22 nm are accessible using alkylamine/alkylcarboxylic acid combinations [1].

Nanoparticle size control
Method context
Tunable diameters: 4.3–6.1 nm (alkylamines); 10–22 nm (amine/acid combination).
Direct thermolysis route without external reductants.
120 °C, alkylamine-capped; TEM/UV‑Vis characterization.
Gold nanoparticles Size-controlled synthesis Thermolysis precursor

Commercial Purity Specifications

Chloro(dimethylsulfide)gold(I) is commercially available in multiple purity grades to accommodate different application requirements: standard research grade at ≥97.0% purity (argentometric titration) from major suppliers such as TCI ; higher purity grades from American Elements including 99% (2N), 99.9% (3N), 99.99% (4N), and 99.999% (5N) for applications requiring ultra-high purity, such as electronics and advanced materials [1].

Purity grades
Specification review
≥97.0% (research); 99%–99.999% (2N–5N) available.
High‑purity grades for advanced materials and electronics.
Store refrigerated under inert gas; protect from light.
Gold catalyst procurement Purity specifications Commercial availability

Research and Industrial Applications of Chloro(dimethylsulfide)gold(I)


NHC- and CAAC-Gold(I) Catalyst Synthesis

Me₂SAuCl serves as the preferred precursor for synthesizing gold(I)-NHC and gold(I)-CAAC complexes via direct ligand exchange in CH₂Cl₂ or acetone at room temperature. The dimethylsulfide ligand is cleanly displaced by stronger σ-donor carbenes without requiring silver salt activation or elevated temperatures . This route has been validated for synthesizing axially chiral oxazoline–carbene gold(I) complexes in moderate to high yields for asymmetric C–C, C–O, and C–N bond formations [1], as well as CAAC–Au(I) complexes for allene synthesis from enamines and alkynes [2].

Hydrothiocyanation for Vinyl Thiocyanates

AuCl·SMe₂ is a proven catalyst for stereoselective hydrothiocyanation of haloalkynes, achieving up to 94% yield under optimized conditions (NH₄SCN in acetic acid). This application is directly relevant for synthesizing thiocyanate-containing pharmaceutical intermediates and organosulfur building blocks [3]. The method tolerates both aromatic and aliphatic haloalkynes, producing diverse functionalized vinyl thiocyanates with good stereoselectivity.

Size-Controlled Gold Nanoparticle Synthesis

Thermolysis of Me₂SAuCl at 120 °C in the presence of alkylamines enables size-controlled synthesis of gold nanoparticles with tunable diameters from 4.3 to 22 nm, depending on alkylamine chain length and the addition of alkylcarboxylic acids [4]. The thermally unstable intermediate [Au(NH₂R)₂]Cl undergoes mild reduction by alkylamines without requiring external reducing agents, making this route suitable for producing monodisperse gold nanoparticles for plasmonic materials and nanocatalysis.

Gold(I)-Phosphine Complexes for Cyclopropanation/Cycloaddition

Me₂SAuCl undergoes facile ligand exchange with phosphines in CH₂Cl₂ at 0 °C to room temperature, yielding gold(I)-phosphine complexes within two hours after TLC confirms complete consumption . These derived complexes are established catalysts for olefin cyclopropanations and cycloaddition reactions, and the air-handled nature of the Me₂SAuCl precursor simplifies the synthetic workflow compared to air-sensitive gold(I) halide alternatives .

Application
Selection Property
Validation Focus
NHC/CAAC–Au(I) synthesis
Ligand exchange lability
Ligand displacement without silver salts
Hydrothiocyanation of haloalkynes
C–S bond catalytic activity
Yield profile and stereoselectivity
Au nanoparticle synthesis
Thermolysis precursor
Size tunability and monodispersity
Au(I)-phosphine complexes
Mild phosphine coordination
Cyclopropanation/cycloaddition utility

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